(3-Methoxypyrazin-2-yl)methanol
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Overview
Description
(3-Methoxypyrazin-2-yl)methanol is an organic compound belonging to the pyrazinylmethanol family. It is characterized by a pyrazine ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position. This compound is a colorless, crystalline solid with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)methanol typically involves the reaction of 3-methoxypyrazine with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the second position of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form (3-Methoxypyrazin-2-yl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: (3-Methoxypyrazin-2-yl)carboxylic acid.
Reduction: (3-Methoxypyrazin-2-yl)methane.
Substitution: Products depend on the nucleophile used, such as (3-Hydroxypyrazin-2-yl)methanol when the methoxy group is replaced by a hydroxyl group.
Scientific Research Applications
(3-Methoxypyrazin-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Methoxypyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3-Isobutyl-2-methoxypyrazine): Known for its strong odor and presence in certain wines.
(3-Isopropyl-2-methoxypyrazine): Also known for its odor and found in coffee and wines.
Comparison: (3-Methoxypyrazin-2-yl)methanol is unique due to its hydroxymethyl group, which imparts different chemical reactivity and potential biological activities compared to other methoxypyrazines. Its applications in various fields, including chemistry and medicine, highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(3-methoxypyrazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-3,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMCBOBSGYTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567065-08-0 |
Source
|
Record name | (3-methoxypyrazin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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